5-(2,4-Dichlorophenyl)pyrimidin-2-amine
Description
5-(2,4-Dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a dichlorophenyl substituent at the 5-position and an amine group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₀H₇Cl₂N₃, with a molar mass of 240.09 g/mol. This compound is synthesized via Claisen-Schmidt condensation, where intermediates like bis-chalcone are cyclized with guanidine hydrochloride to form pyrimidine scaffolds .
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
NUIJHCAUJSWRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of appropriate starting materials under reflux conditions with the use of Lewis acid promoters .
Chemical Reactions Analysis
5-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Common reagents used in these reactions include palladium catalysts, boron reagents, and Lewis acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha . This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key observations :
- Halogenation (Cl) and aromatic substitution increase LogP, favoring CNS penetration but risking hepatotoxicity.
- Isoxazole-containing analogs (e.g., 4-[3-(2,4-DCP)isoxazol-5-yl]pyrimidin-2-amine) exhibit higher synthetic complexity and acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
